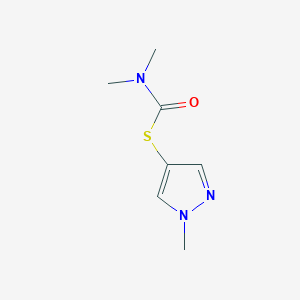
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate, also known as MPDT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPDT is a thioester derivative of pyrazole and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The exact mechanism of action of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is not well understood, but it has been proposed to act as a thiol reagent, reacting with free thiols in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
Studies have shown that S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has been shown to inhibit the replication of the hepatitis B virus, indicating its potential as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate in lab experiments is its ease of synthesis and availability. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is also stable under normal laboratory conditions, making it a convenient reagent for various reactions. However, one limitation of using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is its potential toxicity, which may limit its use in certain applications. It is important to handle S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate with care and follow proper safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for the research and development of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate. One area of interest is the development of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate-based drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate and its potential as an anti-viral agent. In addition, the synthesis of novel pyrazole derivatives using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate as a reagent may lead to the discovery of new drugs with unique properties. Overall, the potential applications of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate in various fields make it a promising compound for future research.
Métodos De Síntesis
The synthesis of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate involves the reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with dimethylamine in the presence of a thiol such as thiourea or mercaptoethanol. The reaction yields S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate as a white crystalline solid with a melting point of 118-119°C.
Aplicaciones Científicas De Investigación
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has also been used as a reagent in the synthesis of various organic compounds, including pyrazole derivatives, which have potential applications in the pharmaceutical industry.
Propiedades
IUPAC Name |
S-(1-methylpyrazol-4-yl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-9(2)7(11)12-6-4-8-10(3)5-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDBQIYWQFSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

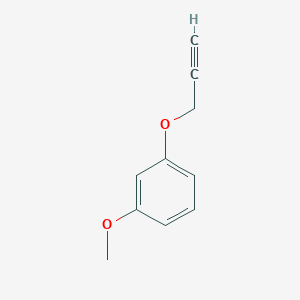
![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)
![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)
![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)
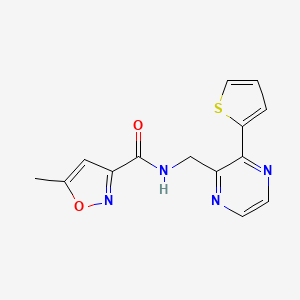
![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)
![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)
![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)
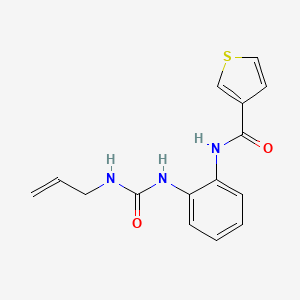
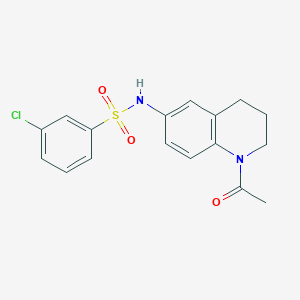
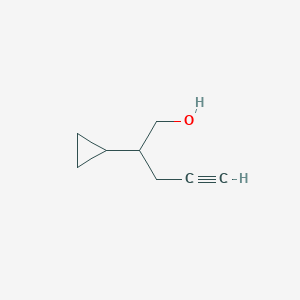
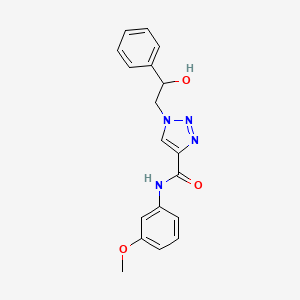
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)